![molecular formula C14H16FN3O2S2 B2376748 2-(1-((4-Fluorophenyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole CAS No. 1105202-50-3](/img/structure/B2376748.png)
2-(1-((4-Fluorophenyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole
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Description
The compound “2-(1-((4-Fluorophenyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole” is a synthetic molecule with a complex structure . It contains a fluorophenyl group attached to a piperidine ring via a sulfonyl linkage, and a thiadiazole ring attached to the piperidine .
Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a fluorophenyl group, a piperidine ring, a sulfonyl linkage, and a thiadiazole ring . The specific arrangement of these groups within the molecule could have significant implications for its properties and behavior .Scientific Research Applications
Antibacterial Activities
- Research Application : This compound has been studied for its potential antibacterial properties. Wu Qi (2014) synthesized derivatives of 1,3,4-thiadiazol with N-substitued piperazine, including compounds similar to the specified molecule, and found that some derivatives exhibited significant antibacterial activities against various pathogens (Wu Qi, 2014).
Anticancer Properties
- Research Application : Investigations into the anticancer potential of similar compounds have been conducted. A. Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, which showed promising results as anticancer agents (A. Rehman et al., 2018).
Synthesis and Structure Analysis
- Research Application : The synthesis and structural analysis of similar compounds have been a key area of research. B. Kariuki et al. (2022) discussed the unexpected synthesis and structure elucidation of a compound with a closely related molecular structure, highlighting the versatility and complexity of such molecules (B. Kariuki et al., 2022).
Enzyme Inhibition
- Research Application : Compounds in this class have been studied for their ability to inhibit certain enzymes. A. Alafeefy et al. (2015) investigated sulfonamides incorporating 1,3,4-thiadiazol structures for their inhibitory effects on human carbonic anhydrase isozymes, revealing potential therapeutic applications (A. Alafeefy et al., 2015).
Antimicrobial and Antifungal Action
- Research Application : The compound has been evaluated for antimicrobial and antifungal properties. I. Sych et al. (2019) extended the range of derivatives in this class, showing sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans (I. Sych et al., 2019).
Antioxidant Properties
- Research Application : D. Sunil et al. (2010) investigated the antioxidant properties of triazolo-thiadiazoles, a class closely related to the specified compound, revealing potent antioxidant effects in vitro, which could have implications for various therapeutic applications (D. Sunil et al., 2010).
properties
IUPAC Name |
2-[1-(4-fluorophenyl)sulfonylpiperidin-3-yl]-5-methyl-1,3,4-thiadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O2S2/c1-10-16-17-14(21-10)11-3-2-8-18(9-11)22(19,20)13-6-4-12(15)5-7-13/h4-7,11H,2-3,8-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZYKKYATDXBTKQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-((4-Fluorophenyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole |
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